molecular formula C10H11N3S B3017661 (4-p-Tolyl-thiazol-2-yl)-hydrazine CAS No. 4872-78-0

(4-p-Tolyl-thiazol-2-yl)-hydrazine

Cat. No.: B3017661
CAS No.: 4872-78-0
M. Wt: 205.28
InChI Key: TUIBEKACGWENCI-UHFFFAOYSA-N
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Description

(4-p-Tolyl-thiazol-2-yl)-hydrazine is a chemical compound that features a thiazole ring substituted with a p-tolyl group at the 4-position and a hydrazine moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-p-Tolyl-thiazol-2-yl)-hydrazine typically involves the reaction of 4-p-tolyl-thiazole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-p-Tolyl-thiazol-2-yl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Hydrazones

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

(4-p-Tolyl-thiazol-2-yl)-hydrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-p-Tolyl-thiazol-2-yl)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and hydrazine moiety can form hydrogen bonds and other interactions with biological macromolecules, leading to modulation of their activity. This compound may inhibit or activate specific pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • (4-p-Tolyl-thiazol-2-yl)-amine
  • (4-p-Tolyl-thiazol-2-yl)-acetohydrazide
  • (4-p-Tolyl-thiazol-2-yl)-benzamide

Uniqueness

(4-p-Tolyl-thiazol-2-yl)-hydrazine is unique due to the presence of both a thiazole ring and a hydrazine moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)9-6-14-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIBEKACGWENCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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